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molecular formula H2O2Pd B041862 Palladium(2+);dihydroxide CAS No. 12135-22-7

Palladium(2+);dihydroxide

Cat. No. B041862
M. Wt: 142.5 g/mol
InChI Key: NXJCBFBQEVOTOW-UHFFFAOYSA-L
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Patent
US05723444

Procedure details

3.1 g (0.0t mol) (3RS)-1-benzyl-3-(N-tert-butyloxycarbonylaminoethyl) pyrrolidine was hydrogenated at 0.28 MPa over 0.6 g of Pearlman's catalyst (Pd(OH)2) in 40 ml ethanol (95%) over night. After filtration of the catalyst through cellite and evaporation of the solvent 1H-NMR showed that the reaction was not completed. Therefore 0.6 g of Pearlman's catalyst was added in 40 ml ethanol (95%) once more and the mixture was treated under H2 -atmosphere at 0.28 MPa over night. Filtration through cellite and evaporation of the solvent gave the product in a quantitative yield (2.18 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][CH:10]([CH2:13][CH2:14][NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:9]1)C1C=CC=CC=1>[OH-].[OH-].[Pd+2].C(O)C>[C:19]([O:18][C:16]([NH:15][CH2:14][CH2:13][CH:10]1[CH2:11][CH2:12][NH:8][CH2:9]1)=[O:17])([CH3:22])([CH3:20])[CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)CCNC(=O)OC(C)(C)C
Name
Quantity
0.6 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst
CUSTOM
Type
CUSTOM
Details
through cellite and evaporation of the solvent
ADDITION
Type
ADDITION
Details
Therefore 0.6 g of Pearlman's catalyst was added in 40 ml ethanol (95%) once more
ADDITION
Type
ADDITION
Details
the mixture was treated under H2 -atmosphere at 0.28 MPa over night
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
through cellite and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave the product in a quantitative yield (2.18 g)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)NCCC1CNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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